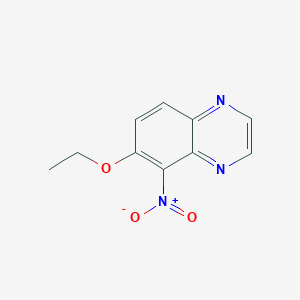![molecular formula C12H7NO3 B11886780 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione CAS No. 27383-80-8](/img/structure/B11886780.png)
2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione is a heterocyclic compound that belongs to the oxazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione typically involves the cyclization of naphthol derivatives with amines under specific conditions. One common method is the Mannich reaction, which involves the condensation of naphthol, formaldehyde, and primary amines . The reaction is usually carried out in the presence of a catalyst such as SiO2.HClO4 and ethanol as the solvent . Another method involves the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of heterogeneous catalysts and green chemistry principles, such as catalyst-free reactions and the use of naturally abundant resources, are gaining importance in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be due to its ability to inhibit the COX enzyme, which plays a key role in the biosynthesis of prostaglandins . The compound’s structure allows it to interact with the active site of the enzyme, thereby preventing the formation of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diaryl-1H-naphtho[1,2-e][1,3]oxazines: These compounds share a similar oxazine ring structure but differ in their substitution patterns and biological activities.
Spirooxazines: These compounds have a spiro linkage between the oxazine and another ring system, leading to different photochemical properties.
Benzoxazines: These compounds have a benzene ring fused to the oxazine ring, resulting in different chemical reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential as an anti-inflammatory agent make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
27383-80-8 |
|---|---|
Fórmula molecular |
C12H7NO3 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
4H-benzo[g][1,4]benzoxazine-2,3-dione |
InChI |
InChI=1S/C12H7NO3/c14-11-12(15)16-10-6-8-4-2-1-3-7(8)5-9(10)13-11/h1-6H,(H,13,14) |
Clave InChI |
CORYLGXYKIRWRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)


![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)

![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)




![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)


